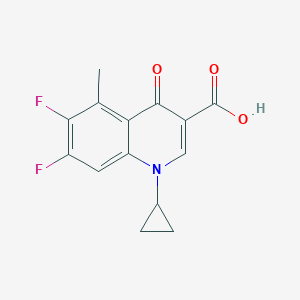

Ácido 1-ciclopropil-6,7-difluoro-5-metil-4-oxo-1,4-dihidroquinolina-3-carboxílico

Descripción general

Descripción

1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone class. Quinolones are known for their broad-spectrum antibacterial properties, making them crucial in the development of antibiotics. This particular compound is notable for its structural complexity, which includes a cyclopropyl group, two fluorine atoms, and a carboxylic acid functional group.

Aplicaciones Científicas De Investigación

1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has numerous applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex quinolone derivatives.

Biology: The compound is studied for its antibacterial properties and its ability to inhibit bacterial DNA gyrase and topoisomerase IV.

Medicine: It serves as a lead compound in the development of new antibiotics to combat resistant bacterial strains.

Industry: The compound is used in the production of pharmaceuticals and as a reference standard in analytical chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps:

Starting Materials: The synthesis begins with the preparation of key intermediates such as 2,4-difluoroaniline and cyclopropylamine.

Cyclization: These intermediates undergo cyclization reactions to form the quinoline core structure.

Functional Group Introduction:

Oxidation and Fluorination: The final steps include oxidation to introduce the keto group and fluorination to add the fluorine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization and specialized catalysts for fluorination. The process is designed to be scalable and cost-effective, ensuring the compound can be produced in large quantities for pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions

1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolone derivatives with different oxidation states.

Reduction: Reduction reactions can modify the keto group to a hydroxyl group, altering the compound’s properties.

Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation.

Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction.

Substitution Reagents: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinolone derivatives with altered functional groups, which can have different biological activities and applications.

Mecanismo De Acción

The antibacterial activity of 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death.

Comparación Con Compuestos Similares

Similar Compounds

Ciprofloxacin: Another quinolone with a similar structure but different substituents.

Levofloxacin: A fluoroquinolone with a different stereochemistry.

Moxifloxacin: A quinolone with additional methoxy and amino groups.

Uniqueness

1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific combination of a cyclopropyl group, two fluorine atoms, and a carboxylic acid group. This unique structure contributes to its potent antibacterial activity and its ability to overcome certain bacterial resistance mechanisms.

This detailed overview provides a comprehensive understanding of 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, from its synthesis to its applications and mechanism of action

Actividad Biológica

Overview

1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class, recognized for its broad-spectrum antibacterial properties. This compound exhibits significant biological activity, particularly against various bacterial strains, by inhibiting critical enzymes involved in DNA replication.

Chemical Structure and Synthesis

The compound's structure is characterized by a cyclopropyl group, two fluorine atoms, and a carboxylic acid functional group. Its synthesis typically involves several steps starting from 2,4-difluoroaniline and cyclopropylamine, followed by cyclization and functional group modifications to yield the final product.

The primary mechanism of action for 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA supercoiling and replication. By binding to these targets, the compound disrupts bacterial cell division, leading to cell death.

Antibacterial Properties

1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. In vitro studies have shown effective inhibition against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.5 µg/mL |

| S. aureus | 0.25 µg/mL |

| P. aeruginosa | 1 µg/mL |

These results indicate that the compound is particularly effective against resistant strains that exhibit reduced susceptibility to other antibiotics .

Case Studies

Several studies have highlighted the efficacy of this compound in clinical settings:

- Study on Resistant Strains : A study published in 2020 evaluated the effectiveness of 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid against multi-drug resistant E. coli. The results showed a significant reduction in bacterial load in infected mice models after treatment with the compound .

- Pharmacokinetics : Research demonstrated favorable pharmacokinetic properties, including high bioavailability and a half-life conducive for therapeutic use. The compound maintained effective plasma concentrations over extended periods post-administration .

Comparison with Similar Compounds

When compared to other quinolone derivatives such as ciprofloxacin and levofloxacin, 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibits enhanced activity against certain resistant bacterial strains due to its unique structural features.

| Compound | Key Features | Activity Against Resistant Strains |

|---|---|---|

| 1-Cyclopropyl... | Cyclopropyl group; two fluorines | High |

| Ciprofloxacin | Broad-spectrum; less effective | Moderate |

| Levofloxacin | Fluorinated; different stereochemistry | Variable |

Propiedades

IUPAC Name |

1-cyclopropyl-6,7-difluoro-5-methyl-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO3/c1-6-11-10(4-9(15)12(6)16)17(7-2-3-7)5-8(13(11)18)14(19)20/h4-5,7H,2-3H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSIBAIBBZICDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=C1F)F)N(C=C(C2=O)C(=O)O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562617 | |

| Record name | 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119915-47-8 | |

| Record name | 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.